Lanthanum(III) chloride (LaCl3) is a hygroscopic, white solid that serves as a foundational Lewis acid and a primary precursor for other lanthanum compounds and metallic lanthanum.[1][2] It is available commercially in both anhydrous (CAS 10099-58-8) and hydrated forms, most commonly as the heptahydrate (LaCl3·7H2O).[3] The choice between these forms is a critical procurement decision, as their physical properties and process compatibility differ significantly. The anhydrous form is soluble in alcohols and can be solubilized in ethers like tetrahydrofuran (THF), often with the aid of lithium chloride, making it suitable for a range of organic synthesis applications where water is excluded.[2][4] Key industrial uses include petroleum cracking catalysis and the production of lanthanum metal via molten salt electrolysis.[2][5][6]
Direct substitution between anhydrous lanthanum chloride and its hydrated forms, particularly the heptahydrate, is not viable for most applications due to fundamental chemical differences. Attempting to dehydrate LaCl3·7H2O by simple heating does not yield pure anhydrous LaCl3; instead, it undergoes hydrolysis to form lanthanum oxychloride (LaOCl), an inert and often detrimental impurity.[1][7][8][9] This makes the hydrated salt unsuitable as a precursor for applications requiring the pure anhydrous form, such as molten salt electrolysis or water-sensitive organic reactions.[9] Furthermore, while other lanthanide chlorides like cerium(III) chloride (CeCl3) are sometimes used as substitutes, differences in ionic radii and Lewis acidity can lead to significant variations in catalytic activity and product selectivity, making them non-interchangeable for specific transformations.[10][11]
Anhydrous LaCl3 is thermally stable up to its melting point of approximately 860 °C. In stark contrast, attempting to dehydrate lanthanum chloride heptahydrate (LaCl3·7H2O) by heating results in decomposition to lanthanum oxychloride (LaOCl) at temperatures as low as 360 °C.[12] The presence of LaOCl is detrimental as it is often inert in subsequent reactions, impairing yield and purity in processes like metal production or anhydrous catalyst preparation.[7][9]
| Evidence Dimension | Thermal Decomposition Product |
| Target Compound Data | Stable as LaCl3 up to melting point (~860 °C) |
| Comparator Or Baseline | LaCl3·7H2O: Decomposes to LaOCl at ~360 °C |
| Quantified Difference | Qualitative difference in decomposition pathway; >500 °C higher thermal stability as the chloride |
| Conditions | Heating in air or inert atmosphere |
This makes anhydrous LaCl3 the only viable choice for high-temperature applications or as a precursor where chloride integrity is essential.
Anhydrous LaCl3 is required for use as a Lewis acid catalyst in water-sensitive organic reactions, particularly in ethereal solvents like tetrahydrofuran (THF).[6][13] While its intrinsic solubility in THF is low, it can be readily prepared as a 0.3–0.5 M solution in the form of a LaCl3·2LiCl complex, which is highly effective for promoting reactions like Grignard additions.[4] The hydrated form, LaCl3·7H2O, is unsuitable for these applications as the water of hydration would quench reagents and interfere with the reaction pathway.
| Evidence Dimension | Effective Solution Preparation in THF |
| Target Compound Data | Forms soluble and active LaCl3·2LiCl complex (0.3-0.5 M) for use in anhydrous conditions |
| Comparator Or Baseline | LaCl3·7H2O: Introduces water, making it incompatible with water-sensitive reagents and reactions in THF |
| Quantified Difference | Enables reactions in aprotic organic media where the hydrated form is unusable |
| Conditions | Preparation of solutions for organic synthesis in tetrahydrofuran (THF) |
For chemists performing water-sensitive transformations, procuring the anhydrous form is non-negotiable to ensure reaction success and reproducibility.
The production of lanthanum metal and its alloys is predominantly achieved through the molten salt electrolysis of anhydrous lanthanum chloride, typically in a eutectic mixture with KCl and/or LiCl at temperatures of 450–850 °C.[5][14] The process fundamentally requires an anhydrous feed to maintain the efficiency and safety of the electrolytic cell; the presence of water from hydrated salts would lead to the formation of oxides and oxychlorides, consuming energy and reducing the current efficiency.[9] Therefore, LaCl3·7H2O is not a viable substitute for this major industrial application.
| Evidence Dimension | Suitability as Electrolyte Feedstock |
| Target Compound Data | Essential component in molten salt baths for producing lanthanum metal |
| Comparator Or Baseline | LaCl3·7H2O: Unsuitable; water content leads to oxide/oxychloride formation and process failure |
| Quantified Difference | Enables electrometallurgical production, whereas the hydrated form prevents it |
| Conditions | Molten salt electrolysis at 450-850 °C |
For buyers in the metallurgical and advanced materials sectors, anhydrous LaCl3 is the only acceptable precursor for producing lanthanum metal.
The La³⁺ ion possesses the largest ionic radius (1.03 Å for CN=6) of all lanthanide elements, a property known as the lanthanide contraction.[11][15] This distinction is critical in catalysis, where the size of the Lewis acidic center can dictate substrate coordination, transition state geometry, and ultimate product selectivity. In reactions where a larger, 'harder' Lewis acid is beneficial, LaCl3 can offer different and potentially higher activity or selectivity compared to smaller lanthanide chlorides like SmCl3 (0.96 Å) or YbCl3 (0.87 Å). For example, studies on hexose dehydration show a double-peak profile for catalytic activity versus ionic radius, indicating that specific radii are optimal for certain transformations, making the choice of lanthanide non-trivial.[10]
| Evidence Dimension | Ionic Radius (CN=6) |
| Target Compound Data | La³⁺: 1.03 Å |
| Comparator Or Baseline | Other Lanthanides: Ce³⁺ (1.01 Å), Sm³⁺ (0.96 Å), Gd³⁺ (0.94 Å), Lu³⁺ (0.86 Å) |
| Quantified Difference | Largest ionic radius in the lanthanide series |
| Conditions | Coordination in a catalytic active site |
This allows chemists to select LaCl3 specifically when a less sterically hindered or electronically different catalytic pocket is required compared to other common lanthanide catalysts.
The primary industrial application where anhydrous LaCl3 is indispensable is in the electrometallurgical production of high-purity lanthanum metal and its alloys via molten salt electrolysis. Its thermal stability and anhydrous nature are critical for process viability.[5][9][14]
Anhydrous LaCl3, often as a complex with LiCl, serves as a specialized Lewis acid catalyst in organic reactions conducted in aprotic solvents like THF. It is the required choice for transformations where water would cause side reactions or decomposition of reagents.[4][6]
When fabricating advanced materials such as certain scintillators (e.g., Ce-doped LaCl3) or other anhydrous compounds from a chloride precursor, starting with high-purity anhydrous LaCl3 is essential to prevent the formation of performance-degrading oxychloride impurities.[8][16]
In research and process development, anhydrous LaCl3 is selected over other lanthanide chlorides when the large ionic radius of the La³⁺ ion is hypothesized or proven to be beneficial for achieving a specific catalytic outcome, such as improved yield or stereoselectivity for a given substrate.[10]
Corrosive;Irritant;Environmental Hazard